N-(2-chlorobenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2-chlorobenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide belongs to the thiazolo[3,2-a]pyrimidine class, a scaffold known for diverse pharmacological activities. These compounds typically feature a bicyclic thiazolo-pyrimidine core with substituents influencing reactivity and bioactivity. For example, hydrazinolysis and heterocyclization are key steps in synthesizing such derivatives, as seen in intermediates like 5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide (compound 3) . Characterization relies on elemental analysis, IR, NMR, and mass spectrometry, with molecular ion peaks (e.g., m/z 492 for compound 3) confirming structures .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-11-4-2-1-3-9(11)7-16-12(19)10-8-17-14-18(13(10)20)5-6-21-14/h1-6,8H,7H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAWGEQEUZZZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CN=C3N(C2=O)C=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiazolo[3,2-a]Pyrimidine Formation
The thiazolo[3,2-a]pyrimidine core is typically synthesized via cyclocondensation reactions. A common precursor is 2-aminothiazole, which undergoes condensation with β-keto esters or malononitrile derivatives. For example, reacting 2-aminothiazole with ethyl acetoacetate in ethanol under reflux conditions forms the pyrimidine ring through a six-membered transition state. The reaction proceeds via nucleophilic attack of the thiazole amine on the carbonyl carbon, followed by dehydration (Table 1).
Table 1: Cyclocondensation Conditions for Core Formation
| Precursor | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Aminothiazole | Ethyl acetoacetate | Ethanol | Reflux | 6–8 | 68–72 |
| 2-Aminothiazole | Malononitrile | DMF | 80°C | 4 | 75–82 |
Chlorobenzyl Group Introduction
The 2-chlorobenzyl moiety is introduced via nucleophilic substitution or reductive amination. A two-step approach involves:
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Chlorobenzylation : Treating the intermediate amine with 2-chlorobenzyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours.
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Carboxamidation : Reacting the chlorobenzylated intermediate with activated carboxylic acid derivatives (e.g., chloroformates) in dichloromethane (DCM) using triethylamine (TEA) as a base.
One-Pot Cyclocondensation Strategies
Knoevenagel–Michael Cyclo-Condensation
A tandem Knoevenagel–Michael reaction enables efficient synthesis of the thiazolo[3,2-a]pyrimidine scaffold. Using heterocyclic enamines, aromatic aldehydes, and malononitrile in ethanol with DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst achieves cyclization within 1.5 hours at reflux. This method eliminates intermediate isolation, improving throughput (Table 2).
Table 2: One-Pot Reaction Parameters
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| DABCO | Ethanol | Reflux | 1.5 | 78–82 | ≥95 |
| Piperidine | Toluene | 110°C | 3 | 65–70 | 90 |
Ethyl Chloroacetate-Mediated Cyclization
Alternative routes employ ethyl chloroacetate to form the thiazole ring. Heating a mixture of thiourea derivatives and ethyl chloroacetate at 115°C for 30 minutes induces cyclization, followed by neutralization with ammonia to yield the free base. This method is advantageous for large-scale production due to minimal purification requirements.
Enzymatic Synthesis for Green Chemistry
Laccase-Catalyzed Oxidation
Recent advances utilize Myceliophthora thermophila laccase (Novozym 51,003) to catalyze the oxidation of catechols to ortho-quinones, which undergo 1,4-addition with active methylene compounds. While primarily used for diarylation, this approach can be adapted for hydroxylation steps in thiazolopyrimidine synthesis. Reaction conditions include:
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pH : 5.0–6.0
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Temperature : 30°C
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Time : 4 hours
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Yield : 35–93%
Industrial-Scale Production Optimization
Continuous Flow Reactor Systems
Industrial protocols employ continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:
Purification Techniques
Final purification often combines:
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Crystallization : Using ethanol-water mixtures (7:3 v/v) at 4°C.
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Chromatography : Silica gel column chromatography with hexane-ethyl acetate (3:1) for isolates requiring >99% purity.
Characterization and Quality Control
Spectroscopic Analysis
Mass Spectrometry
Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 319.8 [M+H]⁺, consistent with the molecular formula C₁₄H₁₀ClN₃O₂S.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Multi-Step Synthesis | 68–72 | 95 | Moderate | High (solvent waste) |
| One-Pot Cyclocondensation | 78–82 | 95–98 | High | Low (ethanol solvent) |
| Enzymatic Synthesis | 35–93 | 90 | Low | Minimal |
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with different functional groups replacing the 2-chlorobenzyl group.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a thiazole ring fused to a pyrimidine structure, with a 2-chlorobenzyl group and a carboxamide functional group. Its molecular formula is and it has a molecular weight of approximately 319.8 g/mol . The unique structural features contribute to its diverse biological activities.
Anticancer Properties
Research indicates that derivatives of thiazolo[3,2-a]pyrimidine, including N-(2-chlorobenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, exhibit significant anticancer activity. The compound's structural similarity to purines allows it to effectively bind to biological targets involved in cancer cell proliferation . In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial and Anti-inflammatory Effects
This compound has also been investigated for its antimicrobial and anti-inflammatory properties. It has shown effectiveness against several bacterial strains and fungi, making it a candidate for developing new antimicrobial agents . Additionally, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Synthesis Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of 2-chlorobenzylamine with thiazole derivatives under specific conditions such as solvent-free reactions or microwave-assisted synthesis to enhance yield and reduce reaction time .
| Synthetic Method | Description |
|---|---|
| Multi-step synthesis | Involves several reaction steps using various reagents and catalysts |
| Microwave-assisted synthesis | Utilizes microwave irradiation to accelerate reactions |
| Solvent-free conditions | Reduces environmental impact and enhances efficiency |
Case Study 1: Anticancer Activity
A study conducted on the compound demonstrated its efficacy against breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it possesses significant antibacterial activity, particularly against Staphylococcus aureus .
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosinase, which plays a role in melanin production. By inhibiting this enzyme, the compound can reduce hyperpigmentation and has potential applications in dermatology. Additionally, its anticancer activity is attributed to its ability to interfere with cell proliferation pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, Br) enhance stability and influence hydrogen bonding, as seen in crystal structures where C–H···O interactions stabilize molecular packing .
- Bulkier Substituents (e.g., 2,4,6-trimethoxybenzylidene) reduce yields (e.g., 53–68% in ) compared to simpler analogs .
- Ester vs. Amide Moieties : Ethyl esters (e.g., compound 4a in ) show higher solubility than carboxamides, impacting bioavailability .
Structural and Crystallographic Insights
- Conformational Flexibility : The pyrimidine ring in ethyl 7-methyl-3-oxo-5-phenyl derivatives adopts a flattened boat conformation, with C5 deviating by 0.224 Å from the plane. This puckering influences intermolecular interactions .
- Hydrogen Bonding : Bifurcated C–H···O bonds form chains along the c-axis in crystal lattices, stabilizing structures .
Biological Activity
N-(2-chlorobenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
The compound belongs to the thiazolopyrimidine class and features a unique structure that includes a thiazole ring fused with a pyrimidine ring. The presence of a 2-chlorobenzyl group and a carboxamide group contributes to its biological activity. The molecular formula is with a molecular weight of 333.79 g/mol .
Antimicrobial Activity
Research has indicated that thiazolopyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains.
Table 1: Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against Mycobacterium smegmatis, showcasing its potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines.
Case Study: In Vitro Evaluation of Anticancer Activity
A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated significant cell cycle disruption and apoptosis induction compared to control cells. Molecular docking studies suggested that the compound effectively binds to the active site of topoisomerase II, implicating this enzyme as a target for its anticancer activity .
The mechanism through which this compound exerts its biological effects involves:
- Topoisomerase II Inhibition : Compounds in this class are known to interact with topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.
- Antibacterial Mechanisms : The compound may disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes, leading to cell death.
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared with other thiazolopyrimidine derivatives:
Table 2: Comparative Biological Activities
This comparative analysis highlights the superior antimicrobial and anticancer efficacy of this compound relative to other derivatives.
Q & A
Q. What are common synthetic routes for N-(2-chlorobenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?
A standard approach involves cyclocondensation of thiazolo-pyrimidine precursors with substituted benzaldehydes. For example, analogous compounds are synthesized by refluxing a mixture of thioxo-pyrimidine esters, chloroacetic acid, substituted benzaldehydes (e.g., 2-chlorobenzaldehyde), and sodium acetate in glacial acetic acid/acetic anhydride (1:1) for 8–10 hours. Recrystallization from ethyl acetate/ethanol yields pure crystals (78% yield) . Key challenges include steric hindrance from the 2-chlorobenzyl group and maintaining anhydrous conditions to prevent side reactions.
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the primary method. The SHELX program suite (e.g., SHELXL for refinement) is widely used to resolve structures. Parameters like R-factor (e.g., 0.058 in analogous compounds), hydrogen bonding (C–H···O interactions), and ring puckering (e.g., Cremer-Pople parameters for pyrimidine rings) are analyzed to confirm stereochemistry and packing .
Q. What analytical techniques confirm the compound’s purity and structural integrity?
- HPLC : Assess purity (>95% threshold).
- NMR : Confirm substituent integration (e.g., 2-chlorobenzyl protons at δ 4.5–5.0 ppm).
- SC-XRD : Validate bond lengths/angles (e.g., C–S = 1.74 Å in thiazole rings) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
Cross-validation using complementary techniques is critical. For instance:
- Tautomerism : Use variable-temperature NMR to detect equilibrium states.
- Polymorphism : Compare SC-XRD data with powder diffraction patterns.
- Hydrogen bonding : Analyze IR spectroscopy (e.g., 3200–3500 cm⁻¹ for N–H stretching) alongside crystallographic data .
Q. What strategies optimize the amidation step in synthesizing the carboxamide moiety?
Q. How does thiazolo-pyrimidine ring puckering influence bioactivity?
Cremer-Pople parameters quantify puckering amplitude (e.g., 0.224 Å deviation in analogous compounds). Flattened boat conformations may enhance binding to biological targets by optimizing hydrophobic interactions. Computational modeling (DFT or MD simulations) can predict conformational stability and guide SAR studies .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Variations : Modify the benzyl group (e.g., para-substituted halogens) or pyrimidine substituents (e.g., methyl to ethyl esters).
- Assays : Test in vitro inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Data analysis : Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (Rf = 0.3–0.5 in EtOAc/hexane) and adjust reflux time (8–12 hours) to maximize yield.
- Crystallography : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine data .
- Amidation : Ensure moisture-free conditions to prevent hydrolysis of intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
